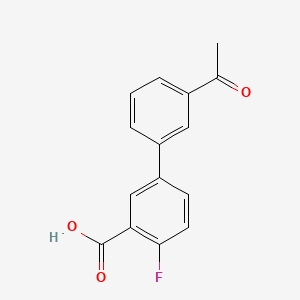

5-(3-Acetylphenyl)-2-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines . For example, isothiocyanates, which have a similar structure, can be synthesized from amines and phenyl isothiocyanate via a replacement reaction .Molecular Structure Analysis

In terms of bonding, compounds with similar structures to 5-(3-Acetylphenyl)-2-fluorobenzoic acid, such as isocyanates, are closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2). The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .Chemical Reactions Analysis

Isocyanates, which have a similar structure to this compound, are electrophiles and are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .Applications De Recherche Scientifique

Synthesis and Biological Activity

Various hydrazones and oxadiazoles were synthesized using 4-fluorobenzoic acid derivatives. These compounds were evaluated for antifungal, anti-inflammatory, cytotoxic, and antioxidant activities. One specific compound, 3-acetyl-5-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole, showed strong inhibition of NF-κB-dependent transcription and potent activity in reducing intracellular ROS generation (Koçyiğit-Kaymakçıoğlu et al., 2012).

Organic Synthesis Intermediates

Glycopeptide Synthesis

Fluorobenzoyl groups, including those derived from fluorobenzoic acid, have been utilized as protective groups in carbohydrate and glycopeptide synthesis. These groups have shown advantages in high stereoselectivity and ease of removal, improving the synthesis process of glycopeptides (Sjölin & Kihlberg, 2001).

Synthesis of Methyl 2-amino-5-fluorobenzoate

Methyl 2-amino-5-fluorobenzoate, a derivative of fluorobenzoic acid, was synthesized through a series of reactions including nitrification and esterification. The structure of the product was confirmed through various spectroscopic methods (Yin Jian-zhong, 2010).

Scalable Synthesis

A scalable synthesis process for 2,4-dichloro-5-fluorobenzoic acid was reported, demonstrating advantages in yield, time efficiency, and environmental friendliness. This process is relevant to the synthesis of similar fluorobenzoic acid derivatives (Guo, Yu, & Yu, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

5-(3-acetylphenyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)15(18)19/h2-8H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGJEERINMQHRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10689744 |

Source

|

| Record name | 3'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261991-55-2 |

Source

|

| Record name | 3'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

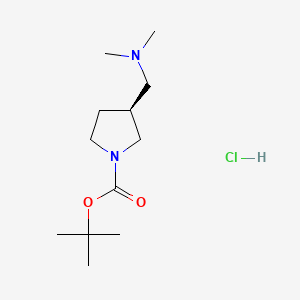

![3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B595863.png)

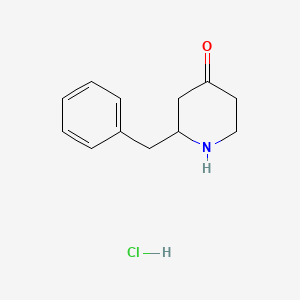

![2-[(1,1-Dimethylethyl)imino]tetrahydro-3-isopropyl-5-phenyl-4H-1,3,5-thiadiazine-4-one 1-oxide](/img/structure/B595865.png)